6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane
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Overview
Description
6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane is a bicyclic spiro compound that has garnered interest in the field of medicinal chemistry. This compound features a unique structure that includes a piperidine ring and an oxaspiroheptane moiety, making it a valuable building block for drug development and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction under basic conditions with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the removal of magnesium salts and the potential presence of partially hydrated oxalic acid, which complicates the determination of the actual content of the compound .
Chemical Reactions Analysis
Types of Reactions
6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A related compound with similar structural features.
8-Oxa-3-azabicyclo[3.2.1]octane: Another bicyclic compound with comparable properties.
1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester: A derivative with additional functional groups.
Uniqueness
6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane stands out due to its combination of a piperidine ring and an oxaspiroheptane moiety, which provides unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
6-(piperidin-4-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C11H20N2O/c1-3-12-4-2-10(1)5-13-6-11(7-13)8-14-9-11/h10,12H,1-9H2 |
InChI Key |
QFJJJVRRAKJHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2CC3(C2)COC3 |
Origin of Product |
United States |
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